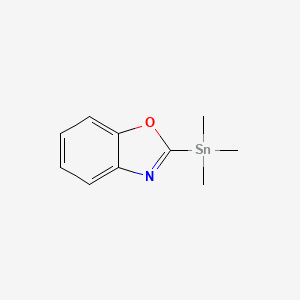
2-(Trimethylstannyl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylstannyl)-1,3-benzoxazole is an organometallic compound that features a benzoxazole ring substituted with a trimethylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylstannyl)-1,3-benzoxazole typically involves the reaction of a benzoxazole derivative with a trimethylstannylating agent. One common method is the reaction of 2-bromo-1,3-benzoxazole with trimethylstannyl lithium in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylstannyl)-1,3-benzoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Coupling Reactions: Palladium catalysts are commonly used in cross-coupling reactions, with solvents like THF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation can produce benzoxazole oxides.
Applications De Recherche Scientifique
2-(Trimethylstannyl)-1,3-benzoxazole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials, such as polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active compounds
Mécanisme D'action
The mechanism of action of 2-(Trimethylstannyl)-1,3-benzoxazole involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to form new bonds and undergo transformations. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trimethylsilyl)-1,3-benzoxazole
- 2-(Trimethylgermyl)-1,3-benzoxazole
- 2-(Tributylstannyl)-1,3-benzoxazole
Uniqueness
2-(Trimethylstannyl)-1,3-benzoxazole is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon and germanium analogs. The tin atom in the trimethylstannyl group provides different electronic and steric properties, making it more suitable for certain types of reactions, such as Stille coupling .
Propriétés
Numéro CAS |
86149-23-7 |
|---|---|
Formule moléculaire |
C10H13NOSn |
Poids moléculaire |
281.93 g/mol |
Nom IUPAC |
1,3-benzoxazol-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C7H4NO.3CH3.Sn/c1-2-4-7-6(3-1)8-5-9-7;;;;/h1-4H;3*1H3; |
Clé InChI |
LEYVVVFRQOXFGE-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=NC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


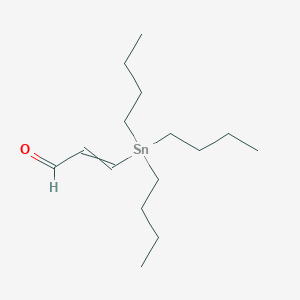
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
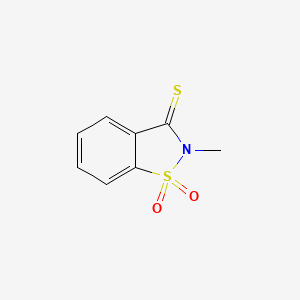
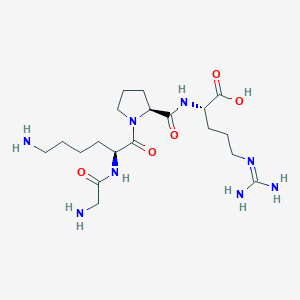
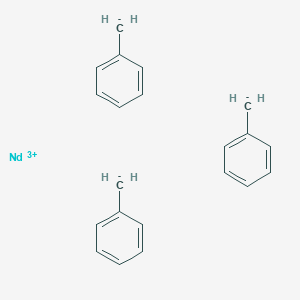

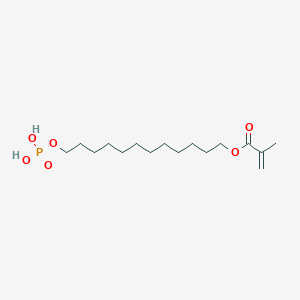
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
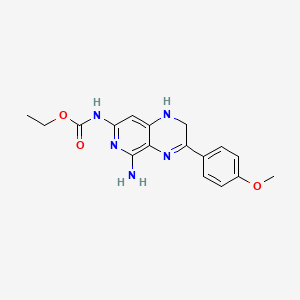

![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
